molecular formula C12H21NO5 B1382053 1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid CAS No. 1781123-67-8

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid

Cat. No.: B1382053
CAS No.: 1781123-67-8
M. Wt: 259.3 g/mol
InChI Key: XLRDLXKAKYGCOY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid is a sophisticated, multifunctional piperidine derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile chiral building block, particularly valuable in the synthesis of complex molecules for drug discovery programs. Its structure incorporates three distinct, protected functional groups—a carboxylic acid, a hydroxyl group, and a tert-butoxycarbonyl (Boc)-protected amine—allowing for selective and sequential reactions. This makes it an ideal intermediate for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds that require a piperidine scaffold . The presence of both the Boc-protecting group and the carboxylic acid on this scaffold is a common feature in intermediates used to create potential therapeutics, as seen in the preparation of derivatives acting as 5-HT4 receptor agonists for the treatment of Alzheimer-type dementia . The additional hydroxy and methyl substituents provide stereochemical complexity and opportunities for further functionalization, which can be critical for optimizing the potency and selectivity of drug candidates. This compound is intended for use by professional researchers in controlled laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-12(4,9(15)16)8(14)7-13/h8,14H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRDLXKAKYGCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under room temperature conditions. Additionally, the presence of certain reagents, such as oxalyl chloride, is necessary for the deprotection process. The compound’s stability and reactivity can also be affected by the solvent used, the pH of the environment, and other factors.

Biochemical Analysis

Biochemical Properties

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group is an acid-labile protecting group that can be easily removed under acidic conditions, allowing for selective deprotection of amino groups in the presence of other functional groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which recognize and cleave the Boc group to release the free amino group. The nature of these interactions is primarily based on the recognition of the Boc group by the active sites of these enzymes, leading to its cleavage and subsequent release of the protected amino acid.

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis and modification. By protecting amino groups, this compound prevents unwanted side reactions during peptide synthesis, ensuring the correct assembly of peptides and proteins. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc group can also affect the solubility and stability of peptides, influencing their transport and distribution within cells.

Biological Activity

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid, often abbreviated as Boc-3-hydroxy-4-methylpiperidine, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. Its molecular formula is C11H19NO4C_{11}H_{19}NO_4, and it has a molecular weight of approximately 229.27 g/mol. The structural features contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions of appropriate precursors.
  • Introduction of the Hydroxyl Group : The hydroxyl group is introduced at the 3-position via selective hydrolysis or oxidation reactions.
  • Protection of the Amine Group : The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
  • Carboxylation : The carboxylic acid group is introduced at the 4-position through carboxylation reactions.

The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of various biologically active molecules. Its Boc group allows for selective modifications at other sites of the molecule without interference from the amine functionality.

Pharmacological Effects

Research indicates that compounds similar to 1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine have shown potential in various pharmacological applications:

  • Neuroprotective Properties : In vitro studies have demonstrated that derivatives can inhibit amyloid-beta aggregation, which is significant in Alzheimer's disease research. For instance, related compounds have been shown to protect astrocytes against toxicity induced by amyloid-beta peptides .
  • Enzyme Inhibition : Some studies indicate that related piperidine derivatives can act as inhibitors for enzymes such as acetylcholinesterase and β-secretase, which are crucial targets in Alzheimer's disease therapy .

Case Study 1: Neuroprotection Against Amyloid-Beta Toxicity

In a study investigating neuroprotective effects, compounds derived from piperidine structures were tested for their ability to protect astrocytes from amyloid-beta-induced cell death. Results indicated that these compounds could significantly improve cell viability when administered alongside amyloid-beta peptides, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Enzyme Inhibition Activity

Another study focused on evaluating the inhibitory effects on β-secretase and acetylcholinesterase. The compound demonstrated effective inhibition with an IC50 value of approximately 15.4 nM for β-secretase, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameMechanismIC50 (β-secretase)Protective Effect on Astrocytes
This compoundEnzyme Inhibition15.4 nMSignificant
M4 CompoundEnzyme InhibitionNot specifiedModerate
GalantamineAcetylcholinesterase InhibitorNot specifiedSignificant

This table illustrates how this compound compares favorably against other compounds regarding enzyme inhibition and neuroprotective effects.

Scientific Research Applications

Synthetic Applications

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its applications include:

  • Pharmaceutical Synthesis : It serves as a precursor for various pharmaceutical agents targeting the central nervous system and other therapeutic areas. The Boc group allows for selective functionalization, which is crucial in drug development.
  • Agrochemical Development : The compound is also used in synthesizing agrochemicals, where its ability to modify biological activity is exploited.

Biological Applications

The compound plays a role in biological research, particularly in:

  • Enzyme Mechanism Studies : It is employed to investigate enzyme mechanisms due to its structural features that mimic natural substrates or inhibitors.
  • Building Blocks for Bioactive Molecules : The compound can be used to construct biologically active molecules, which are vital in drug discovery processes.

Case Study 1: Synthesis of CNS Active Compounds

Research has demonstrated that 1-(tert-butoxycarbonyl)-3-hydroxy-4-methylpiperidine derivatives can be synthesized and modified to develop potent central nervous system (CNS) agents. These studies focus on optimizing the synthesis routes to enhance yield and purity while maintaining biological activity.

Case Study 2: Enzyme Inhibition Studies

In enzyme studies, Boc-protected piperidines have been used as substrates to elucidate mechanisms of action for various enzymes. The compound's structure allows it to act as a competitive inhibitor, providing insights into enzyme kinetics and substrate specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(tert-butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid can be elucidated by comparing it to analogous piperidine and azetidine derivatives. Below is a detailed analysis:

Structural Analogues

Functional and Reactivity Differences

  • Hydroxyl Group Impact: The hydroxyl group at C3 in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to non-hydroxylated analogues like 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid . This group also influences acidity; the proximity of -OH and -COOH may create intramolecular hydrogen bonds, altering pKa and reaction pathways .
  • Substituent Effects : The phenyl group in 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid increases steric bulk and aromatic interactions, which may improve binding to hydrophobic protein pockets but reduce aqueous solubility . Fluorinated derivatives (e.g., 3,3-difluoro analogue) show enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Preparation Methods

Synthesis of N-Boc-4-Methyl-4-Hydroxypiperidine Intermediate

A key intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, can be synthesized by the reaction of methylmagnesium chloride with N-(tert-butoxycarbonyl)-4-piperidone in dry tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C). The Grignard reagent adds to the ketone at the 4-position, introducing the methyl and hydroxy groups simultaneously with high yield (>99%). The reaction is quenched with saturated ammonium chloride solution, followed by extraction and drying to isolate the product as a colorless oil suitable for further transformations without additional purification.

Reaction Summary:

Step Reagents Conditions Yield Notes
Addition of methylmagnesium chloride to N-Boc-4-piperidone Methylmagnesium chloride, dry THF -78 °C to 0 °C, 2 h >99% Quenched with NH4Cl, extraction with EtOAc

Introduction of the Carboxylic Acid Group

The carboxylic acid function at the 4-position can be introduced by oxidation of the corresponding methyl or hydroxylated intermediates or by direct carboxylation reactions using carbon dioxide or carboxylating agents. For example, the oxidation of methyl-substituted piperidines with strong oxidants such as potassium permanganate or chromium trioxide can yield carboxylic acids, although these methods require careful control to avoid overoxidation.

Alternatively, esterification followed by hydrolysis can be employed to install the acid group in a protected form, facilitating purification and handling.

Protection of the Amine Group

Protection of the piperidine nitrogen is achieved by reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step is critical to prevent unwanted side reactions involving the amine during oxidation or substitution steps. The Boc group also enhances solubility in organic solvents and allows selective deprotection later in synthetic sequences.

Coupling and Purification Techniques

In advanced synthetic routes, coupling reactions using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are utilized to form amide or ester bonds involving the piperidine derivative. These reactions are typically conducted in dichloromethane under nitrogen atmosphere at room temperature, followed by aqueous workup and chromatographic purification to isolate the desired product in high purity and yield (up to 88%).

Representative Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield (%) Notes
Grignard addition to N-Boc-4-piperidone Methylmagnesium chloride, THF, -78 to 0 °C, 2 h >99 Forms N-Boc-4-methyl-4-hydroxypiperidine intermediate
Boc protection of amine Boc-Cl, triethylamine, organic solvent >90 Protects amine for further transformations
Carboxylation/oxidation KMnO4 or CrO3, controlled conditions Variable (60-80) Introduces carboxylic acid at 4-position
Amide/ester coupling EDC·HCl, HOBt, triethylamine, DCM, RT, 10 h 70-88 Used for further derivatization and purification

Research Findings and Optimization

  • Stereochemical Control: The synthesis emphasizes control over stereochemistry, especially at the 3- and 4-positions of the piperidine ring. The use of low temperatures during Grignard addition and selective protecting group strategies helps maintain desired stereochemical configurations.

  • High Purity and Yield: Optimized reaction conditions, including slow addition of reagents, temperature control, and use of efficient coupling agents, result in high yields (>85%) and purity suitable for pharmaceutical intermediate applications.

  • Scalability: Industrial adaptations employ continuous flow reactors and optimized purification protocols to scale up production while maintaining product quality and consistency.

Summary Table of Key Preparation Steps

Step Number Process Description Key Reagents Reaction Conditions Yield (%) Product
1 Formation of N-Boc-4-methyl-4-hydroxy piperidine Methylmagnesium chloride, N-Boc-4-piperidone THF, -78 to 0 °C, 2 h >99 tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
2 Amine protection with Boc group Boc-Cl, triethylamine Room temperature, organic solvent >90 Boc-protected amine intermediate
3 Carboxylation / oxidation to introduce acid KMnO4, CrO3 or CO2 Controlled temperature 60-80 This compound
4 Coupling reactions for derivatization EDC·HCl, HOBt, triethylamine DCM, RT, 10 h 70-88 Functionalized derivatives

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of Boc-protected piperidine derivatives like 1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid?

  • Methodological Answer : Multi-step syntheses of Boc-protected piperidines typically involve sequential protection/deprotection, coupling, and purification steps. For example, a four-step synthesis protocol includes:

Boc deprotection under acidic conditions (HCl/1,4-dioxane, 20–50°C, 25 h) .

Base-mediated coupling (K₂CO₃/acetonitrile, 72 h at 20°C) .

Transition metal-catalyzed reactions (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol, 40–100°C under inert atmosphere) .
Key factors include reaction time, temperature control, and inert conditions for air-sensitive steps. Intermediate purification via column chromatography or recrystallization is critical to avoid side-product carryover.

Q. How does the Boc group influence the stability and reactivity of 3-hydroxy-4-methylpiperidine-4-carboxylic acid during synthesis?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances stability by protecting the amine moiety from nucleophilic attack or oxidation. However, its removal requires acidic conditions (e.g., HCl in dioxane or aqueous HCl at 93–96°C for 17 h) . Stability under basic conditions (e.g., K₂CO₃ in acetonitrile) is critical for coupling reactions, as premature deprotection can lead to undesired byproducts .

Q. What analytical techniques are recommended for characterizing intermediates and the final compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Boc-group integrity.
  • HPLC-MS for purity assessment and molecular weight verification.
  • FT-IR to track carbonyl (C=O) and hydroxyl (O-H) functional groups.
    For stereochemical confirmation, X-ray crystallography or chiral HPLC may be required, especially for compounds with multiple stereocenters .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) improve the design of synthetic routes for this compound?

  • Methodological Answer : Computational tools like density functional theory (DFT) can predict transition states, reaction barriers, and regioselectivity. For instance, ICReDD’s approach integrates quantum calculations with experimental data to optimize reaction conditions (e.g., solvent choice, catalyst loading) and reduce trial-and-error experimentation . This is particularly useful for steps involving palladium-catalyzed couplings, where ligand selection (e.g., XPhos) and temperature gradients (40–100°C) significantly impact yields .

Q. How can researchers resolve contradictions in reported yields for key synthetic steps (e.g., Boc deprotection or piperidine ring functionalization)?

  • Methodological Answer : Yield discrepancies often arise from:

  • Impurity in starting materials : Use high-purity reagents (≥95%) and verify via HPLC .
  • Incomplete deprotection : Extend reaction time or increase HCl concentration (e.g., 6M vs. 4M) while monitoring via TLC .
  • Side reactions during coupling : Introduce scavengers (e.g., molecular sieves) to absorb reactive intermediates or optimize stoichiometry .

Q. What strategies are effective for achieving stereochemical control during the synthesis of the 3-hydroxy-4-methylpiperidine core?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure Boc-protected precursors to direct stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to induce enantioselectivity .
  • Dynamic kinetic resolution : Leverage temperature-controlled equilibria to favor the desired diastereomer .

Safety and Handling

Q. What are the primary hazards associated with handling this compound, and how can they be mitigated?

  • Methodological Answer : The compound is classified under GHS Hazard Statements H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Mitigation strategies include:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., acetonitrile) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid

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